molecular formula C22H31FN4O2 B6079939 ethyl 4-[[[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methyl-methylamino]methyl]-1H-pyrazole-5-carboxylate

ethyl 4-[[[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methyl-methylamino]methyl]-1H-pyrazole-5-carboxylate

Cat. No.: B6079939
M. Wt: 402.5 g/mol
InChI Key: JMVSXDQTWYBMHL-UHFFFAOYSA-N
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Description

Ethyl 4-[[[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methyl-methylamino]methyl]-1H-pyrazole-5-carboxylate is a complex organic compound that features a pyrazole ring, a piperidine ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[[[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methyl-methylamino]methyl]-1H-pyrazole-5-carboxylate typically involves multiple steps. The process begins with the preparation of the pyrazole ring, followed by the introduction of the piperidine ring and the fluorophenyl group. Common reagents used in these reactions include ethyl esters, piperidine derivatives, and fluorophenyl compounds. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[[[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methyl-methylamino]methyl]-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with different functional groups.

Scientific Research Applications

Ethyl 4-[[[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methyl-methylamino]methyl]-1H-pyrazole-5-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as binding to specific receptors or enzymes.

    Medicine: The compound is investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-[[[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methyl-methylamino]methyl]-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-fluorophenyl)-1H-pyrazole-5-carboxylate
  • 1-[2-(4-Fluorophenyl)ethyl]piperidine-4-carboxylate

Uniqueness

Ethyl 4-[[[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methyl-methylamino]methyl]-1H-pyrazole-5-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 4-[[[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methyl-methylamino]methyl]-1H-pyrazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31FN4O2/c1-3-29-22(28)21-19(14-24-25-21)16-26(2)15-18-9-12-27(13-10-18)11-8-17-4-6-20(23)7-5-17/h4-7,14,18H,3,8-13,15-16H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMVSXDQTWYBMHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=NN1)CN(C)CC2CCN(CC2)CCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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